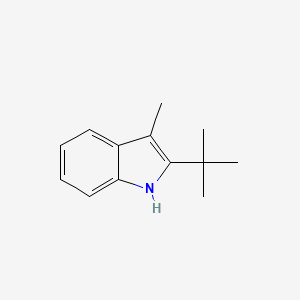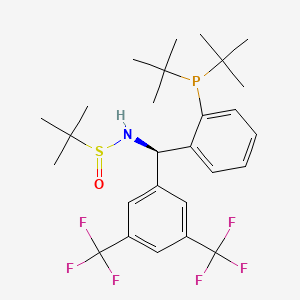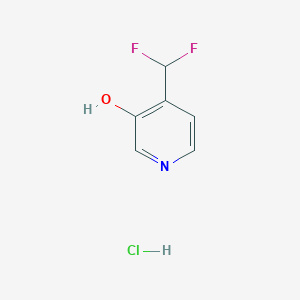
4-(Difluoromethyl)pyridin-3-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)pyridin-3-ol hydrochloride is a chemical compound with the molecular formula C6H6ClF2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the difluoromethyl group and the hydroxyl group on the pyridine ring makes this compound unique and of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)pyridin-3-ol hydrochloride typically involves the introduction of the difluoromethyl group to the pyridine ring. One common method is the difluoromethylation of pyridin-3-ol using difluoromethylating agents such as ClCF2H. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the difluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the reaction and improve yield. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Difluoromethyl)pyridin-3-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction may produce difluoromethyl alcohols.
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)pyridin-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethyl)pyridin-3-ol hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxyl group may also play a role in hydrogen bonding and other interactions that influence the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Difluoromethyl)piperidin-4-ol hydrochloride
- 3-(Difluoromethyl)pyridin-4-ol hydrochloride
Uniqueness
4-(Difluoromethyl)pyridin-3-ol hydrochloride is unique due to the specific positioning of the difluoromethyl and hydroxyl groups on the pyridine ring. This structural arrangement can result in distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C6H6ClF2NO |
|---|---|
Peso molecular |
181.57 g/mol |
Nombre IUPAC |
4-(difluoromethyl)pyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C6H5F2NO.ClH/c7-6(8)4-1-2-9-3-5(4)10;/h1-3,6,10H;1H |
Clave InChI |
DZROAPAIRHWRRI-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC(=C1C(F)F)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(Dibenzo[b,d]furan-4-yl)-N-phenylaniline](/img/structure/B13651558.png)
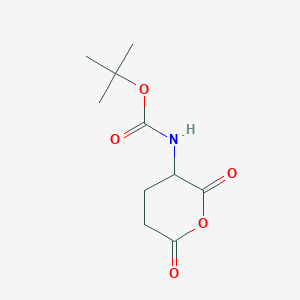

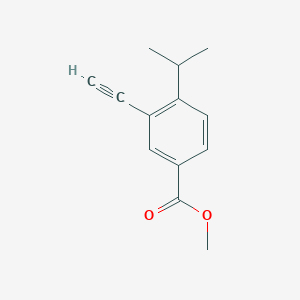
![N-[13-[[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-(trifluoromethylsulfonylimino)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]amino]-10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylidene]-1,1,1-trifluoromethanesulfonamide](/img/structure/B13651572.png)
![Benzo[d]isothiazole-6-carbonitrile](/img/structure/B13651584.png)
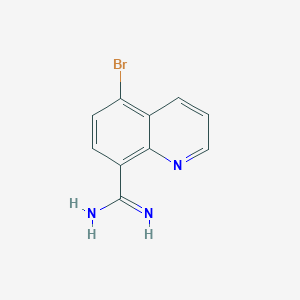
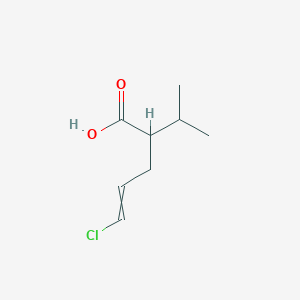
![[1,1'-Biphenyl]-4-yl(phenyl)methanamine hydrochloride](/img/structure/B13651591.png)

